molecular formula C9H12BrNO B1501572 5-Methoxyisoindoline hydrobromide CAS No. 1056165-25-3

5-Methoxyisoindoline hydrobromide

Cat. No. B1501572
CAS RN: 1056165-25-3
M. Wt: 230.1 g/mol
InChI Key: ZVDLRIMBEHYZLB-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline hydrobromide is a chemical compound with the molecular formula C9H12BrNO . It is a derivative of isoindoline, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoindoline scaffold, which is a heterocyclic compound . The exact structure analysis is not available in the current literature.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, isoindoline derivatives are known to participate in various chemical reactions .

Future Directions

Isoindoline derivatives, including 5-Methoxyisoindoline hydrobromide, continue to be a focus of research due to their presence in a wide array of bioactive molecules . Future research may focus on exploring their potential applications in medicinal chemistry, including their interactions with various biological targets .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-isoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDLRIMBEHYZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693294
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056165-25-3
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyisoindoline hydrobromide
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5-Methoxyisoindoline hydrobromide
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5-Methoxyisoindoline hydrobromide
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Reactant of Route 6
5-Methoxyisoindoline hydrobromide

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